molecular formula C21H23N3O2S B14286129 (5Z)-5-({4-[2-(Diethylamino)ethoxy]phenyl}imino)-4-phenyl-1,3-thiazol-2(5H)-one CAS No. 141209-66-7

(5Z)-5-({4-[2-(Diethylamino)ethoxy]phenyl}imino)-4-phenyl-1,3-thiazol-2(5H)-one

Cat. No.: B14286129
CAS No.: 141209-66-7
M. Wt: 381.5 g/mol
InChI Key: DXDMNMUAPYAYQW-UHFFFAOYSA-N
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Description

(5Z)-5-({4-[2-(Diethylamino)ethoxy]phenyl}imino)-4-phenyl-1,3-thiazol-2(5H)-one is a complex organic compound with a unique structure that includes a thiazole ring, a phenyl group, and a diethylaminoethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({4-[2-(Diethylamino)ethoxy]phenyl}imino)-4-phenyl-1,3-thiazol-2(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-phenylthiazol-2-amine with 4-(2-diethylaminoethoxy)benzaldehyde under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({4-[2-(Diethylamino)ethoxy]phenyl}imino)-4-phenyl-1,3-thiazol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

(5Z)-5-({4-[2-(Diethylamino)ethoxy]phenyl}imino)-4-phenyl-1,3-thiazol-2(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-({4-[2-(Diethylamino)ethoxy]phenyl}imino)-4-phenyl-1,3-thiazol-2(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-({4-[2-(Dimethylamino)ethoxy]phenyl}imino)-4-phenyl-1,3-thiazol-2(5H)-one
  • (5Z)-5-({4-[2-(Diethylamino)ethoxy]phenyl}imino)-4-methyl-1,3-thiazol-2(5H)-one

Uniqueness

(5Z)-5-({4-[2-(Diethylamino)ethoxy]phenyl}imino)-4-phenyl-1,3-thiazol-2(5H)-one is unique due to its specific substituents and the resulting electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it distinct from similar compounds.

Properties

CAS No.

141209-66-7

Molecular Formula

C21H23N3O2S

Molecular Weight

381.5 g/mol

IUPAC Name

5-[4-[2-(diethylamino)ethoxy]phenyl]imino-4-phenyl-1,3-thiazol-2-one

InChI

InChI=1S/C21H23N3O2S/c1-3-24(4-2)14-15-26-18-12-10-17(11-13-18)22-20-19(23-21(25)27-20)16-8-6-5-7-9-16/h5-13H,3-4,14-15H2,1-2H3

InChI Key

DXDMNMUAPYAYQW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)N=C2C(=NC(=O)S2)C3=CC=CC=C3

Origin of Product

United States

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